2-(Diphenylphosphino)benzaldehyde oxime

Catalog No.
S1802118
CAS No.
153358-05-5
M.F
C19H16NOP
M. Wt
305.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)benzaldehyde oxime

CAS Number

153358-05-5

Product Name

2-(Diphenylphosphino)benzaldehyde oxime

IUPAC Name

N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine

Molecular Formula

C19H16NOP

Molecular Weight

305.3 g/mol

InChI

InChI=1S/C19H16NOP/c21-20-15-16-9-7-8-14-19(16)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,21H

InChI Key

XHIVESUSSLEMGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NO

Synonyms

2-(Diphenylphosphino)benzaldehyde oxime, 95%

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NO

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 2-(Diphenylphosphino)benzaldehyde oxime lies in its use as a ligand for palladium in various cross-coupling reactions. These reactions are fundamental tools for organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules.

-(Diphenylphosphino)benzaldehyde oxime possesses both a phosphine group (PPh2) and an imine group (C=N-OH) which can coordinate with the palladium center. The phosphine group acts as a strong σ-donor, while the imine group participates in π-backbonding, creating a stable and electronically versatile ligand. This combination of donor properties makes 2-(Diphenylphosphino)benzaldehyde oxime effective in promoting a wide range of cross-coupling reactions, including:

  • Buchwald-Hartwig amination ()
  • Suzuki-Miyaura coupling ()
  • Stille coupling ()
  • Sonogashira coupling ()
  • Negishi coupling ()
  • Heck coupling ()
  • Hiyama coupling ()

2-(Diphenylphosphino)benzaldehyde oxime is a chemical compound with the molecular formula C19H16NOP and a molecular weight of 305.32 g/mol. It is also known by several synonyms, including N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine, and has the CAS number 153358-05-5. This compound is characterized by its unique structure, which includes a diphenylphosphino group attached to a benzaldehyde oxime moiety. It is insoluble in water and is primarily used in organic synthesis, particularly in reactions involving aldoximes .

DPBO's mechanism of action in cross-coupling reactions involves its coordination to the palladium center. The Ph2P group donates electron density to the palladium, making it more susceptible to oxidative addition of the aryl or vinyl halide. The oxime moiety may influence the electronic properties of the ligand and potentially participate in hydrogen bonding interactions within the catalyst complex, but detailed mechanistic studies are needed to fully understand its role [].

, particularly in catalytic rearrangements and dehydration processes. It can facilitate the conversion of aldoximes into other functional groups through mechanisms such as:

  • Catalytic Rearrangement: The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency of transformations.
  • Dehydration Reactions: It can promote the elimination of water from aldoximes, leading to the formation of nitriles or other derivatives .

While specific biological activities of 2-(Diphenylphosphino)benzaldehyde oxime are not extensively documented, compounds containing phosphine ligands often exhibit interesting biological properties due to their ability to interact with metal ions and enzymes. Such interactions can influence various biochemical pathways, although further research is needed to elucidate any direct biological effects associated with this compound.

The synthesis of 2-(Diphenylphosphino)benzaldehyde oxime typically involves the following steps:

  • Formation of Aldoxime: The initial step usually involves the reaction of benzaldehyde with hydroxylamine to form benzaldehyde oxime.
  • Phosphine Addition: The diphenylphosphine group is then introduced through a nucleophilic substitution reaction, where the phosphine reacts with the oxime to yield 2-(Diphenylphosphino)benzaldehyde oxime.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

2-(Diphenylphosphino)benzaldehyde oxime has several applications in synthetic chemistry:

  • Ligand in Catalysis: It is commonly used as a ligand in metal-catalyzed reactions, such as the Buchwald-Hartwig coupling reaction, facilitating the formation of carbon-nitrogen bonds.
  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals.
  • Research Tool: Its unique properties make it useful for studying reaction mechanisms and developing new catalytic systems .

Interaction studies involving 2-(Diphenylphosphino)benzaldehyde oxime primarily focus on its role as a ligand in coordination chemistry. It can interact with various transition metals, forming stable complexes that can be characterized using techniques like NMR spectroscopy and X-ray crystallography. These studies help understand how the compound influences reaction pathways and catalytic efficiency.

Several compounds share structural similarities with 2-(Diphenylphosphino)benzaldehyde oxime, particularly those containing phosphine or oxime functionalities. Here are some notable examples:

Compound NameStructure TypeUnique Features
DiphenylphosphinePhosphineSimple phosphine without oxime functionality
Benzaldehyde oximeAldoximeLacks phosphine group; simpler structure
2-(Diethylphosphino)benzaldehyde oximePhosphine OximeSimilar functionality but different alkyl groups
TriphenylphosphinePhosphineMore sterically hindered; used in different catalytic contexts

The uniqueness of 2-(Diphenylphosphino)benzaldehyde oxime lies in its dual functionality as both a phosphine ligand and an aldoxime derivative, making it particularly versatile for specific catalytic applications that require both properties .

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

305.096951132 g/mol

Monoisotopic Mass

305.096951132 g/mol

Heavy Atom Count

22

Wikipedia

(NE)-N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine

Dates

Modify: 2023-08-15

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